molecular formula C14H17F3N2O3 B1440513 Fluvoxamine Acid CAS No. 84692-89-7

Fluvoxamine Acid

Cat. No. B1440513
CAS RN: 84692-89-7
M. Wt: 318.29 g/mol
InChI Key: KUIZEDQDELAFQK-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluvoxamino acid is a member of (trifluoromethyl)benzenes.

Scientific Research Applications

Mechanism of Action and Role in COVID-19

Fluvoxamine, recognized for its potential in treating COVID-19, operates as a selective serotonin reuptake inhibitor and sigma-1 receptor agonist. This dual functionality allows it to modulate inflammation, a key aspect of its therapeutic action against COVID-19. Research suggests that fluvoxamine may mitigate the severity of COVID-19 by reducing platelet aggregation, mast cell degranulation, and regulating inflammatory processes, which are critical in the pathogenesis of severe COVID-19 cases (Sukhatme et al., 2021).

Pharmacokinetics and Therapeutic Drug Monitoring

A study outlined a method for the simultaneous determination of fluvoxamine and its metabolite fluvoxamino acid, highlighting its application in pharmacokinetic studies and therapeutic drug monitoring. This advancement facilitates the understanding of fluvoxamine's metabolic pathways and its pharmacokinetic profile, supporting optimized dosing for therapeutic efficacy (Yasui‐Furukori et al., 2005).

Antiviral and Immunomodulatory Applications

Further research evaluates fluvoxamine's efficacy in nonhospitalized COVID-19 patients, focusing on its antiviral and immunomodulatory properties. Despite mixed results in reducing hospitalization and mortality, fluvoxamine's role in COVID-19 treatment continues to be explored, underscoring its potential beyond traditional psychiatric applications (Bhuta et al., 2022).

Application in Corrosion Inhibition

Interestingly, fluvoxamine has been investigated for its non-pharmacological applications, such as corrosion inhibition in the oil and gas industry. Studies show that fluvoxamine effectively inhibits the corrosion of steel in acidic conditions, demonstrating its versatile potential beyond medical applications (Ituen et al., 2017).

Bioequivalence Studies

Bioequivalence studies of fluvoxamine maleate tablets have been conducted to ensure therapeutic consistency and safety across different formulations. Such studies are crucial in the pharmaceutical industry to verify that generic versions of the drug are as effective and safe as the original brand (Ding-Ping et al., 2023).

properties

IUPAC Name

(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3/c15-14(16,17)11-6-4-10(5-7-11)12(19-22-9-8-18)2-1-3-13(20)21/h4-7H,1-3,8-9,18H2,(H,20,21)/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIZEDQDELAFQK-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OCCN)/CCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601155254
Record name (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluvoxamine Acid

CAS RN

88699-91-6, 84692-89-7
Record name (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88699-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluvoxamine acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084692897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUVOXAMINE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92JLW9803
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name fluvoxamino acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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